N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, and ability to form hydrogen bonds . The presence of the triazole ring in this compound makes it structurally similar to amide bonds, which are crucial in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide typically involves the use of “click chemistry,” a method known for its efficiency and selectivity . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions . The reaction can be carried out in aqueous or organic solvents, and it often requires a copper catalyst and a reducing agent such as sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration . Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound with similar stability and reactivity.
Rufinamide: An anticonvulsant drug with a triazole core.
Cefatrizine: A broad-spectrum antibiotic containing a triazole ring.
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pivalamide group enhances its stability and lipophilicity, making it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
2,2-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-13(11-19-16-9-10-17-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILLTJBBDKYIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CN1N=CC=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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